6-{[(tert-butoxy)carbonyl]amino}-4-methylpyridine-3-carboxylic acid
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Overview
Description
6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. The process begins with the reaction of the amino-substrate with di-tert-butyl dicarbonate under basic conditions. This reaction forms the Boc-protected amino acid .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including 6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid, is carried out using similar methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds with similar protective groups.
Uniqueness
6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid is unique due to its specific structure, which combines the nicotinic acid backbone with a Boc-protected amino group. This combination provides stability and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7-5-9(13-6-8(7)10(15)16)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOGQSGYQNEONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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